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Compound of Interest

Compound Name: Ethyl (2-iodobenzoyl)acetate

Cat. No.: B1598699 Get Quote

An In-depth Technical Guide to the Molecular Structure of Ethyl (2-iodobenzoyl)acetate

Abstract
Ethyl (2-iodobenzoyl)acetate (CAS No: 90034-85-8) is a pivotal molecular scaffold in

contemporary organic synthesis and medicinal chemistry.[1] Its structure, which uniquely

combines a reactive β-keto ester system with a sterically demanding and synthetically versatile

ortho-iodinated aromatic ring, offers a dual functionality that is highly prized in the construction

of complex molecular architectures.[1] This guide provides a comprehensive examination of its

molecular structure, elucidated through spectroscopic analysis, an exploration of its inherent

keto-enol tautomerism, and an overview of its synthesis and reactivity. The content herein is

tailored for researchers, scientists, and drug development professionals who leverage

advanced chemical synthons for the discovery of novel therapeutic agents and materials.

Introduction: The Strategic Importance of a
Multifunctional Synthon
In the landscape of synthetic chemistry, the strategic value of a starting material is often

measured by its ability to serve as a versatile building block, or synthon. Ethyl (2-
iodobenzoyl)acetate is a prime example of such a molecule. Halogenated organic compounds

are of paramount importance in synthetic chemistry, with the carbon-halogen bond providing a

reactive site for a vast array of transformations, most notably transition metal-catalyzed cross-

coupling reactions.[1] The carbon-iodine bond, in particular, is highly reactive, facilitating the

construction of new carbon-carbon and carbon-heteroatom bonds.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1598699?utm_src=pdf-interest
https://www.benchchem.com/product/b1598699?utm_src=pdf-body
https://www.benchchem.com/product/b1598699?utm_src=pdf-body
https://www.benchchem.com/product/B1598699
https://www.benchchem.com/product/B1598699
https://www.benchchem.com/product/b1598699?utm_src=pdf-body
https://www.benchchem.com/product/b1598699?utm_src=pdf-body
https://www.benchchem.com/product/B1598699
https://www.benchchem.com/product/B1598699
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simultaneously, the β-keto ester moiety within Ethyl (2-iodobenzoyl)acetate is a classic and

powerful functional group. The acidity of the α-carbon, situated between the two carbonyl

groups, makes it a potent nucleophile upon deprotonation, enabling a wide range of alkylation,

acylation, and condensation reactions. This functionality is a cornerstone for the synthesis of a

multitude of heterocyclic systems, which form the core of many biologically active molecules.[1]

[2] The combination of these two features in a single molecule makes Ethyl (2-
iodobenzoyl)acetate a powerful tool for building molecular diversity and complexity,

particularly in the development of novel pharmaceuticals.[1]

Elucidation of the Molecular Structure
The definitive structure of Ethyl (2-iodobenzoyl)acetate, with the molecular formula C₁₁H₁₁IO₃

and a molecular weight of 318.11 g/mol , is established through a combination of spectroscopic

techniques.[3][4] While a definitive crystal structure is not widely published, its covalent

arrangement is unambiguously confirmed by Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
Property Value Source

CAS Number 90034-85-8 [3][4]

Molecular Formula C₁₁H₁₁IO₃ [3][4]

Molecular Weight 318.11 g/mol [3][4]

Appearance White crystalline solid / Liquid [5]

Density 1.609 g/mL at 25 °C (lit.) [5]

Boiling Point 142-144 °C at 0.4 mm Hg (lit.) [5]

Refractive Index n20/D 1.5865 (lit.) [5]

Keto-Enol Tautomerism: A Dynamic Equilibrium
A fundamental characteristic of β-dicarbonyl compounds like Ethyl (2-iodobenzoyl)acetate is

their existence as a dynamic equilibrium of two constitutional isomers: the keto and enol forms.

[6] This phenomenon, known as tautomerism, involves the migration of a proton and the
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shifting of bonding electrons. The interconversion between the keto and enol tautomers is a

slow process on the NMR timescale, allowing for the distinct observation and quantification of

both species in solution.[7][8][9]

The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring

via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ketone

carbonyl oxygen.[7] This conjugation and hydrogen bonding are key features of its structure.

The equilibrium position is sensitive to the solvent; non-hydrogen-bonding solvents tend to

favor the intramolecularly hydrogen-bonded enol form, whereas hydrogen-bonding solvents

can disrupt this internal interaction, shifting the equilibrium toward the keto form.[6]

Caption: Keto-enol equilibrium in Ethyl (2-iodobenzoyl)acetate.

Spectroscopic Characterization
The precise molecular structure is confirmed by a combination of spectroscopic methods. The

data presented in the following table are predicted values based on the analysis of structurally

similar compounds and established principles of spectroscopy.[10]
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Technique Expected Signal / Peak Assignment & Rationale

¹H NMR δ ≈ 7.0-8.0 ppm (m, 4H)

Aromatic protons of the 2-

iodobenzoyl group. The ortho-

iodine causes complex splitting

patterns.

δ ≈ 4.2 ppm (q, 2H)

-OCH₂CH₃ of the ethyl ester

group, split by the adjacent

methyl group.

δ ≈ 3.9 ppm (s, 2H)

-CO-CH₂-CO- protons of the

keto form. A key singlet

identifying the β-dicarbonyl

methylene.

δ ≈ 1.2 ppm (t, 3H)

-OCH₂CH₃ of the ethyl ester

group, split by the adjacent

methylene group.

δ ≈ 12-13 ppm (br s, 1H)

Enolic -OH proton (enol form),

deshielded due to strong

intramolecular H-bonding.

Often broad.

δ ≈ 5.5-6.0 ppm (s, 1H)
Vinylic =CH- proton of the enol

form.

¹³C NMR δ ≈ 190-200 ppm Benzoyl C=O (ketone) carbon.

δ ≈ 165-170 ppm Ester C=O carbon.

δ ≈ 128-142 ppm Aromatic carbons.

δ ≈ 90-95 ppm

Carbon bearing the iodine

atom (C-I), shifted significantly

upfield.[10]

δ ≈ 61 ppm -OCH₂CH₃ carbon.

δ ≈ 45-50 ppm
-CO-CH₂-CO- carbon (keto

form).
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δ ≈ 14 ppm -OCH₂CH₃ carbon.

IR (cm⁻¹) ~3060 Aromatic C-H stretch.

~2980 Aliphatic C-H stretch.

~1740 (strong) Ester C=O stretch.

~1715 (strong)
Ketone C=O stretch (keto

form).

~1600-1650 (strong)
Conjugated C=O and C=C

stretches (enol form).

~1250 (strong) Ester C-O stretch.

Mass Spec. m/z = 318 Molecular ion peak [M]⁺.

m/z = 273

Fragment corresponding to

loss of ethoxy group [-

OCH₂CH₃].

m/z = 205

Fragment corresponding to the

2-iodobenzoyl cation [I-C₆H₄-

CO]⁺.

Synthesis and Reactive Potential
The synthetic utility of Ethyl (2-iodobenzoyl)acetate stems directly from its dual-reactive

structure. Understanding its synthesis provides context for its application.

Synthetic Pathway
A robust method for the preparation of β-keto esters is the Claisen condensation. A plausible

and efficient synthesis for Ethyl (2-iodobenzoyl)acetate involves the base-mediated

condensation of ethyl 2-iodobenzoate with ethyl acetate. Sodium ethoxide is a common base

for this transformation, acting to deprotonate ethyl acetate to form the nucleophilic enolate,

which subsequently attacks the carbonyl of ethyl 2-iodobenzoate.
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Fig. 2: Claisen condensation for the synthesis of the target molecule.

Click to download full resolution via product page

Caption: Claisen condensation for the synthesis of the target molecule.

Dual-Mode Reactivity and Applications
The true power of this synthon is realized in its subsequent reactions, which can be directed at

either of its two primary reactive sites.

Reactions at the α-Carbon: The methylene protons are acidic (pKa ≈ 11), allowing for easy

formation of a stabilized enolate. This nucleophile can be used in:

Alkylation/Acylation: Introducing new substituents to build molecular complexity.
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Heterocycle Formation: Condensation with reagents like hydrazines, ureas, or amidines to

form pyrazoles, pyrimidines, and other important heterocyclic cores.[1][11]

Reactions at the C-I Bond: The 2-iodo group is an excellent substrate for a wide range of

transition metal-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Formation of C(sp²)-C(sp²) bonds with boronic acids.

Heck Coupling: Formation of C-C bonds with alkenes.

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds.

This dual reactivity enables both linear and convergent synthetic strategies, where either

functional group can be manipulated first, or they can be used in tandem for intramolecular

cyclization reactions to build complex, fused polycyclic systems.[1][12]
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Fig. 3: Workflow of the dual synthetic utility.
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Caption: Workflow of the dual synthetic utility.

Experimental Protocols
To ensure scientific integrity and reproducibility, the following generalized protocols are

provided as a self-validating system for synthesis and characterization.

Protocol 1: Synthesis via Claisen-type Condensation
This protocol is a generalized representation and should be adapted and optimized based on

specific laboratory conditions and safety assessments.

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping

funnel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1598699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Preparation: To the flask, add absolute ethanol followed by the careful, portion-wise

addition of metallic sodium to generate sodium ethoxide in situ. Allow the reaction to

complete until all sodium has dissolved.

Enolate Formation: Add an equimolar amount of dry ethyl acetate to the sodium ethoxide

solution and stir for 30-60 minutes at room temperature.

Condensation: Add ethyl 2-iodobenzoate dropwise via the dropping funnel to the stirred

solution. An exothermic reaction may be observed. After the addition is complete, heat the

mixture to reflux for 2-4 hours.

Workup: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, cool

the mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous

solution with dilute HCl until it is acidic (pH ~5-6).

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate or

dichloromethane).[13] Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, and concentrate in vacuo. The crude product can be purified by vacuum distillation

or column chromatography on silica gel.

Protocol 2: Spectroscopic Sample Preparation
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Acquire ¹H,

¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC).

IR Spectroscopy: For a liquid sample, a thin film can be prepared between two NaCl or KBr

plates. For a solid sample, prepare a KBr pellet or obtain the spectrum using an Attenuated

Total Reflectance (ATR) accessory.

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile). Analyze using an appropriate ionization technique, such as

Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and

fragmentation pattern.

Conclusion
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The molecular structure of Ethyl (2-iodobenzoyl)acetate is a masterful confluence of

functionality. Its characterization is straightforward via modern spectroscopic methods, which

also reveal the fascinating and synthetically relevant keto-enol tautomerism. The true value of

this molecule lies not just in its static structure, but in its dynamic potential as a dual-headed

synthon. For researchers in drug discovery and materials science, the ability to selectively

functionalize either the nucleophilic α-carbon or the electrophilic-after-activation aromatic

carbon provides a robust platform for the rapid generation of novel and complex chemical

entities. A thorough understanding of its structural nuances is the foundation upon which

innovative and efficient synthetic strategies are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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